N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 2-(furan-2-yl)-2-morpholinoethyl group linked by an oxalamide group . Benzo[d][1,3]dioxol-5-ylmethyl is a common moiety in many bioactive compounds . The furan ring is a heterocyclic compound that also appears in many bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be non-planar due to the presence of different functional groups . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the oxalamide group might undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Bioreductively Activated Pro-drug Systems
- Pro-drug Activation in Hypoxic Tumors : A study explored the use of nitrofuranylmethyl derivatives as pro-drugs that release therapeutic drugs selectively in hypoxic solid tumors upon biomimetic reduction. This research underscores the potential of utilizing specific chemical moieties for targeted drug release in cancer therapy (Berry et al., 1997).
Hybrid Compounds with Furoxan and Benzofuroxan
- Furoxan and Benzofuroxan in Medicinal Chemistry : Furoxans and benzofuroxans, known for their anti-microbial, anti-parasitic, and anticancer properties, have been incorporated into hybrid compounds alongside classical drug moieties, showcasing the versatility of these structures in developing new therapeutic agents (Cerecetto & Porcal, 2005).
Catalytic Activity Enhancement
- Catalysis in Organic Synthesis : Research demonstrated that N,N'-Bis(furan-2-ylmethyl)oxalamide enhances the catalytic activity in copper-catalyzed coupling reactions, providing a method for efficiently synthesizing complex organic molecules, which is crucial for pharmaceutical development (Bhunia et al., 2017).
Nitric Oxide Delivery
- NO-Donating Compounds for Cancer Therapy : A study on polymeric micelles bearing furoxan moieties, which release nitric oxide in response to thiol-containing molecules, suggests a potential application in delivering therapeutic gases or compounds to cancer cells, enhancing the efficacy of treatments (Hasegawa et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c24-19(21-11-14-3-4-17-18(10-14)29-13-28-17)20(25)22-12-15(16-2-1-7-27-16)23-5-8-26-9-6-23/h1-4,7,10,15H,5-6,8-9,11-13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNOZFBIKKQSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.